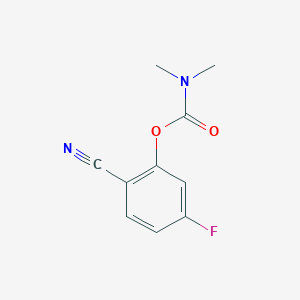
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate
概要
説明
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate is a chemical compound with a unique structure that includes a carbamate group, a cyano group, and a fluoro-substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-carbamic acid 2-cyano-5-fluoro-phenyl ester typically involves the reaction of 2-cyano-5-fluoro-phenol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl esters.
科学的研究の応用
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of dimethyl-carbamic acid 2-cyano-5-fluoro-phenyl ester involves its interaction with specific molecular targets. The cyano group can interact with nucleophilic sites in biological molecules, while the fluoro group can enhance the compound’s stability and binding affinity. The carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects.
類似化合物との比較
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Phenyl carbamate
Uniqueness
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate is unique due to the presence of both a cyano group and a fluoro-substituted phenyl ring. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C10H9FN2O2 |
|---|---|
分子量 |
208.19 g/mol |
IUPAC名 |
(2-cyano-5-fluorophenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C10H9FN2O2/c1-13(2)10(14)15-9-5-8(11)4-3-7(9)6-12/h3-5H,1-2H3 |
InChIキー |
BRGRFBNYNBYRLV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)OC1=C(C=CC(=C1)F)C#N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
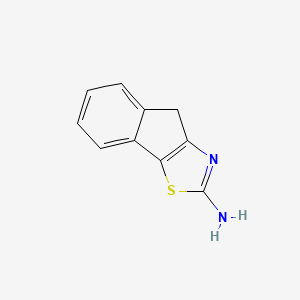
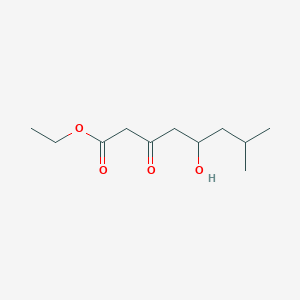
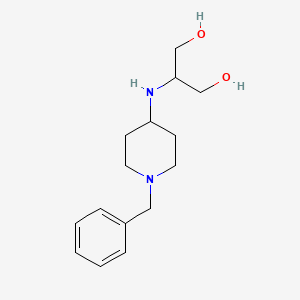
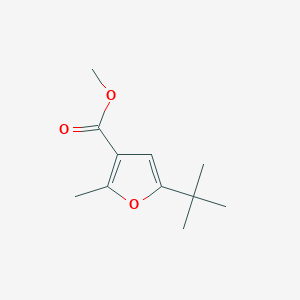
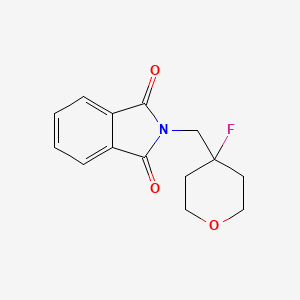

![6-Isopropyl-6H-pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B8383538.png)
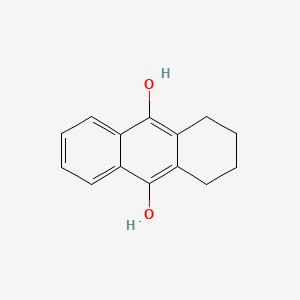
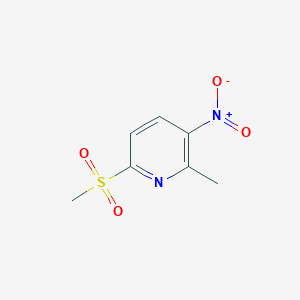

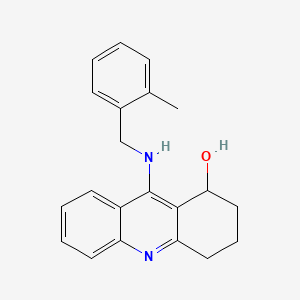
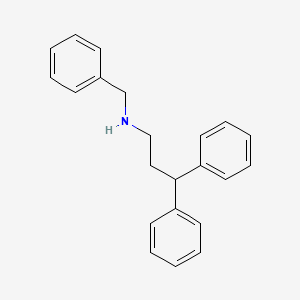
![8-fluoro-5H-benzo[c][1,8]naphthyridin-6-one](/img/structure/B8383562.png)
![1-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzoyl}-N,N-dimethylpyrrolidin-3-amine](/img/structure/B8383566.png)
